molecular formula C9H20Cl2N2 B1646538 1-Cyclopentylpiperazine dihydrochloride CAS No. 131269-35-7

1-Cyclopentylpiperazine dihydrochloride

Cat. No. B1646538
CAS RN: 131269-35-7
M. Wt: 227.17 g/mol
InChI Key: AULQOFFFGFXKQQ-UHFFFAOYSA-N
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Description

1-Cyclopentylpiperazine dihydrochloride is a chemical compound with the molecular formula C9H18N2.2ClH . It is used for research and development purposes .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Cyclopentylpiperazine, involves several methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopentyl group attached to a piperazine ring . The InChI code for this compound is 1S/C9H18N2.2ClH/c1-2-4-9(3-1)11-7-5-10-6-8-11;;/h9-10H,1-8H2;2*1H .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 227.18 g/mol . It is a solid at room temperature .

Scientific Research Applications

Vibrational Properties and Structural Analysis

1-Cyclopentylpiperazine dihydrochloride has been a subject of interest in the field of vibrational spectroscopy. Bağlayan et al. (2014) conducted a comprehensive study involving both experimental and theoretical methods to investigate the vibrational properties of 1-cyclopentylpiperazine. The study provided insights into its conformational equilibria, optimized geometric parameters, and vibrational frequencies. This research is crucial for understanding the molecular structure and behavior of 1-cyclopentylpiperazine in various states (Bağlayan et al., 2014).

Biological Evaluation and Potential Applications

Research into the biological activities of compounds structurally related to 1-cyclopentylpiperazine has revealed a range of potential applications. For example, diketopiperazines, a related group of compounds, have shown significant biological activities. Song et al. (2020) isolated new diketopiperazines with notable inhibitory activities against certain enzymes, suggesting potential applications in medicinal chemistry and pharmacology (Song et al., 2020).

In the context of neurological disorders, Krishnamurthi et al. (2009) explored the neuroprotective and neurotrophic actions of a modified diketopiperazine in a rat model of Parkinson's disease. This indicates a potential avenue for the development of treatments using compounds related to 1-cyclopentylpiperazine (Krishnamurthi et al., 2009).

Potential Antimicrobial Properties

Carrieri et al. (2020) isolated a diketopiperazine from a strain of fungus and tested it against Salmonella enterica. The results demonstrated significant inhibitory effects, highlighting the potential of diketopiperazines, related to 1-cyclopentylpiperazine, in developing new antimicrobial agents (Carrieri et al., 2020).

De Carvalho and Abraham (2012) further emphasize the antimicrobial and biofilm-inhibiting properties of diketopiperazines. Their study underscores the potential of these compounds in treating infections and controlling biofilms, a critical aspect in medical and industrial settings (de Carvalho & Abraham, 2012).

Safety and Hazards

The safety data sheet for 1-Cyclopentylpiperazine advises against breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. In case of contact, wash with plenty of water. If inhaled, move the victim into fresh air. If not breathing, give artificial respiration and consult a doctor immediately .

properties

IUPAC Name

1-cyclopentylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-2-4-9(3-1)11-7-5-10-6-8-11;;/h9-10H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULQOFFFGFXKQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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